(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a chlorophenyl group, and a propanoate ester, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-3-(4-chlorophenyl)propanoic acid.
Esterification: The carboxylic acid group of 3-amino-3-(4-chlorophenyl)propanoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Resolution: The racemic mixture of the methyl ester is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 3-amino-3-(4-chlorophenyl)propanoic acid.
Scientific Research Applications
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- (S)-Ethyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride
- ®-3-Amino-3-(4-chlorophenyl)propanoic acid
Uniqueness
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic or other enantiomeric forms. The presence of the methyl ester group also distinguishes it from similar compounds, influencing its reactivity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1217775-76-2 |
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Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
CKHLTQXMMBPPQU-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl |
SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Synonyms |
(S)-Methyl 3-aMino-3-(4-chlorophenyl)propanoate HCl |
Origin of Product |
United States |
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